1-(2',4'-Dimethoxy-[1,1'-biphenyl]-4-yl)ethanone
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Overview
Description
1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol It is characterized by the presence of two methoxy groups attached to a biphenyl structure, with an ethanone group at the para position
Preparation Methods
The synthesis of 1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzene and 4-bromobenzophenone.
Reaction Conditions: A palladium-catalyzed Suzuki coupling reaction is employed to form the biphenyl structure.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Scientific Research Applications
1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling and metabolism.
Comparison with Similar Compounds
1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone can be compared with similar compounds such as:
4,4’-Dimethoxydiphenylamine: This compound also contains methoxy groups but differs in its amine functionality.
4-Methoxybiphenyl: This compound has a single methoxy group and lacks the ethanone functionality.
1-(4’-Fluoro-biphenyl-4-YL)ethanone: This compound features a fluoro substituent instead of methoxy groups.
Properties
IUPAC Name |
1-[4-(2,4-dimethoxyphenyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11(17)12-4-6-13(7-5-12)15-9-8-14(18-2)10-16(15)19-3/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXJBDMUERVNCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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